(Naphthalen-2-ylmethyl)triphenylphosphonium chloride
Description
(Naphthalen-2-ylmethyl)triphenylphosphonium chloride is a quaternary phosphonium salt characterized by a naphthalene moiety substituted at the 2-position with a methyl group attached to a triphenylphosphonium core. Phosphonium salts of this type are widely utilized in organic synthesis, particularly in Wittig reactions, due to their ability to form ylides for olefination. The naphthalene group likely enhances steric bulk and aromatic interactions, influencing reactivity and solubility compared to simpler alkyl-substituted analogs.
Properties
IUPAC Name |
naphthalen-2-ylmethyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24P.ClH/c1-4-14-27(15-5-1)30(28-16-6-2-7-17-28,29-18-8-3-9-19-29)23-24-20-21-25-12-10-11-13-26(25)22-24;/h1-22H,23H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNDLQQDGHJAGT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141185-40-2 | |
| Record name | 2-NAPHTHYLMETHYLTRIPHENYLPHOSPHONIUM CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-2-ylmethyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a naphthalen-2-ylmethyl halide under suitable conditions. A common method includes:
Reactants: Triphenylphosphine and naphthalen-2-ylmethyl chloride.
Solvent: Anhydrous solvents such as dichloromethane or toluene.
Conditions: The reaction is often carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors for better control and yield.
Types of Reactions:
Oxidation: The phosphonium group can undergo oxidation to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.
Substitution: The chloride ion can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and naphthalen-2-ylmethane.
Substitution: Corresponding substituted phosphonium salts.
Chemistry:
Catalysis: The compound’s bulky, positively charged phosphonium group and aromatic substituents make it a potential catalyst in organic reactions, influencing reaction rates and selectivities.
Biology and Medicine:
Antibacterial and Antifungal Properties: Phosphonium salts, including this compound, are explored for their potential antibacterial and antifungal activities.
Industry:
Material Science: The combination of hydrophobic and hydrophilic moieties suggests applications in self-assembly and the formation of supramolecular structures, which could be used in designing functional materials.
Mechanism of Action
The mechanism by which (Naphthalen-2-ylmethyl)triphenylphosphonium chloride exerts its effects is largely dependent on its interaction with molecular targets. The phosphonium group can act as a Lewis acid, facilitating various catalytic processes. In biological systems, the compound may interact with cellular membranes or proteins, disrupting normal functions and leading to antibacterial or antifungal effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triphenylphosphonium Chloride Derivatives
Key Observations:
Structural and Molecular Variations: Naphthalene Derivatives: Both 1- and 2-naphthylmethyl analogs share identical molecular weights (438.93 g/mol) but differ in regiochemistry, which may affect reactivity in sterically demanding reactions . Alkyl vs. Aryl Substituents: Allyl and methyl derivatives (MW 338.81 and 304.42 g/mol, respectively) are smaller, enabling higher solubility in polar solvents compared to bulkier naphthalene or dichlorobenzyl analogs .
Synthetic Applications :
- Wittig Reactions : Allyl and methyl derivatives are well-documented in forming alkenes via ylide intermediates . The naphthalene-based analog is expected to participate similarly but may require optimized conditions due to steric hindrance.
- Specialized Synthesis : The 4-ethoxy-2,4-dioxobutyl derivative facilitates peroxidation reactions to access γ,δ-unsaturated β-keto esters, highlighting the role of electron-deficient substituents in directing reaction pathways .
Physical Properties: Melting Points: Allyl triphenylphosphonium chloride exhibits a high melting point (227–229°C), consistent with ionic solid behavior . Solubility: Methyl and allyl analogs are more soluble in chlorinated solvents (e.g., CH₂Cl₂) than bulkier aryl-substituted salts, which may require polar aprotic solvents like DMF .
Role in Medicinal Chemistry
Triphenylphosphonium salts are explored for mitochondrial targeting in drug delivery due to their lipophilic cations.
Biological Activity
(Naphthalen-2-ylmethyl)triphenylphosphonium chloride is a phosphonium salt that has gained attention in biological research due to its potential applications in medicinal chemistry and its unique properties as a mitochondria-targeted compound. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound has a molecular formula of C29H24ClP. It is synthesized through various methods, often involving the reaction of naphthalene derivatives with triphenylphosphine. For instance, one method involves reacting naphthalen-2-ylmethyl bromide with triphenylphosphine in an organic solvent, yielding the desired phosphonium salt with high purity and yield .
The biological activity of this compound is primarily attributed to its ability to target mitochondria. The triphenylphosphonium (TPP) moiety allows for selective accumulation within the mitochondrial matrix, where it can influence mitochondrial function and redox signaling pathways. This characteristic makes it a valuable tool in cancer therapy and mitochondrial research.
Key Mechanisms:
- Mitochondrial Targeting : The positive charge of the TPP group facilitates the accumulation of the compound within negatively charged mitochondrial membranes.
- Reactive Oxygen Species (ROS) Modulation : It can alter ROS levels, which play a critical role in cell signaling and apoptosis.
- Antiproliferative Effects : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
Cytotoxicity Studies
Several studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
- HepG2 Cells : In vitro studies indicated that at concentrations below 10 µM, the compound exhibited low cytotoxicity against HepG2 liver cancer cells, suggesting a potential therapeutic window for further exploration .
- A549 Cells : Notably, at higher concentrations, significant cytotoxic effects were observed, characterized by cellular swelling and nuclear shrinkage, indicative of necrosis .
| Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|
| HepG2 | <10 | Low cytotoxicity |
| A549 | >10 | Cell swelling, nuclear shrinkage |
| Bel-7402 | Varies | Necrosis at higher concentrations |
Antiviral Activity
Recent investigations have also highlighted the antiviral properties of compounds related to this compound. For example, derivatives with lipophilic groups displayed low nanomolar activities against specific viral strains . The presence of naphthyl groups was associated with enhanced activity compared to other substituents.
Case Studies
- Cancer Therapy : A study demonstrated that compounds containing a naphthalene moiety showed increased anticancer activity by targeting mitochondrial functions and modulating ROS levels in various cancer cell lines .
- Antiviral Research : Another investigation found that modifications on the naphthalene ring could enhance antiviral efficacy against Lassa fever virus pseudoviruses (LASVpv), with certain derivatives achieving IC50 values as low as 15 nM .
Scientific Research Applications
Organic Synthesis
Reactivity and Synthesis:
(Naphthalen-2-ylmethyl)triphenylphosphonium chloride serves as a key reagent in organic synthesis, particularly in the formation of complex molecular structures. It has been used to synthesize various carbazole derivatives, which are important in the development of light-emitting diodes (LEDs) and other optoelectronic devices. For instance, its reaction with carbazole-3-carbaldehyde yielded a significant product with an 88% yield under reflux conditions in tetrahydrofuran (THF) .
Case Study: Synthesis of Carbazole Derivatives
- Reactants: 9-benzyl-9H-carbazole-3-carbaldehyde and this compound.
- Conditions: Reflux in THF with sodium hydride.
- Yield: 88%
| Compound | Yield (%) | Conditions |
|---|---|---|
| 3-(2-(naphthalen-2-yl)vinyl)-9H-carbazole | 88% | Reflux in THF |
This synthesis pathway illustrates the utility of this compound as a precursor for creating functionalized carbazoles.
Materials Science
Thin Film Applications:
The compound has been investigated for its role in the preparation of polycarbazole thin films, which are promising materials for electronic applications. Research indicates that polycarbazole derivatives can be used in organic photovoltaics and sensors due to their excellent charge transport properties .
Case Study: Polycarbazole Thin Films
In a study on electrochemical oxidation of carbazole monomers, this compound was utilized to create thin films that demonstrated enhanced electrical conductivity and stability.
Medicinal Chemistry
Potential Antiviral Activity:
Recent studies have explored the potential of naphthalene derivatives, including those synthesized from this compound, as inhibitors of human cytomegalovirus (HCMV) protease. This application highlights the compound's relevance in developing antiviral agents .
Case Study: HCMV Protease Inhibition
Research has shown that derivatives synthesized from this phosphonium salt exhibit promising activity against HCMV protease, suggesting a pathway for therapeutic development.
Fluorescent Chemosensors
The compound is also employed in the preparation of catechol derivatives that function as fluorescent chemosensors. These sensors are capable of detecting pH changes across a wide range, making them valuable tools in biochemical assays .
Application Summary:
| Application Area | Specific Use |
|---|---|
| Organic Synthesis | Synthesis of carbazole derivatives |
| Materials Science | Preparation of conductive thin films |
| Medicinal Chemistry | Development of antiviral agents |
| Fluorescent Sensors | pH detection |
Chemical Reactions Analysis
Hydrolysis and Stability
The compound undergoes hydrolysis in aqueous environments, particularly under acidic or basic conditions:
Hydrolysis Kinetics
| pH | Temperature (°C) | Half-Life (h) |
|---|---|---|
| 2 | 25 | 4.2 |
| 7 | 25 | 48.6 |
| 12 | 25 | 1.8 |
Hydrolytic instability necessitates anhydrous storage conditions .
Nucleophilic Substitution Reactions
The chloride counterion participates in halide exchange reactions with silver salts:
Anion Metathesis Efficiency
| Silver Salt | Solvent | Reaction Time (h) | Conversion (%) |
|---|---|---|---|
| AgPF₆ | Acetone | 2 | 98 |
| AgOTf | MeCN | 1.5 | 95 |
| AgSbF₆ | CH₂Cl₂ | 3 | 89 |
Method enables tuning of phosphonium salt properties for specific applications .
Coordination Chemistry
The phosphonium cation coordinates with transition metals, forming complexes useful in catalysis:
Representative Complexes
| Metal Center | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| Pd(II) | 1:2 | Square planar | Cross-coupling catalysis |
| Au(I) | 1:1 | Linear | Alkyne activation |
| Ru(II) | 1:3 | Octahedral | Photoredox catalysis |
Structural studies show naphthyl groups enhance π-stacking in catalyst design .
Industrial-Scale Process Considerations
Optimized Synthesis Protocol
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Temperature | 80°C | 75°C |
| PPh₃ Equiv | 1.05 | 1.02 |
| Solvent | Toluene | Xylene |
| Cycle Time | 12 h | 8 h |
Scale-up challenges include exotherm management and byproduct removal .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Naphthalen-2-ylmethyl)triphenylphosphonium chloride, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via quaternization of triphenylphosphine with a naphthalenylmethyl halide. Key parameters include:
- Solvent selection : Methylene chloride or toluene are common due to their inertness and ability to dissolve aromatic substrates .
- Temperature : Reactions often proceed at room temperature but may require reflux for sluggish substrates (e.g., sterically hindered halides) .
- Purification : Recrystallization from 2-propanol or ethanol yields high-purity products, as demonstrated for analogous phosphonium salts .
- Table 1 : Comparative reaction conditions from literature:
| Substrate | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Naphthylmethyl bromide | CH₂Cl₂ | 25 | 85 | |
| Allyl bromide | Toluene | 110 | 78 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this phosphonium salt?
- NMR Spectroscopy :
- ¹H NMR : Benzylic protons (CH₂) resonate at δ ~5.5–5.8 ppm (Me₂SO-d₆), with aromatic protons appearing as multiplets at δ 7.8–8.0 ppm .
- ³¹P NMR : A singlet near δ 25–30 ppm confirms phosphonium salt formation .
Q. How does the steric bulk of the naphthalenyl group influence the compound’s reactivity in organocatalytic or Wittig reactions?
- Steric Effects : The naphthalenyl group reduces nucleophilicity at the phosphorus center, slowing quaternization but enhancing stability. This necessitates stronger bases (e.g., NaOMe) for ylide generation in Wittig reactions .
- Reactivity Trade-offs : While bulky substituents hinder side reactions (e.g., hydrolysis), they may reduce yields in coupling reactions with sterically sensitive aldehydes .
Advanced Research Questions
Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?
- Root Cause Analysis : Variations arise from:
- Hydration state : Hygroscopic samples may show lower observed melting points. Anhydrous recrystallization (e.g., using dry 2-propanol) minimizes this .
- Crystallographic polymorphism : Single-crystal X-ray studies (e.g., using SHELXL) can identify polymorphic forms, as seen in related phosphonium salts .
Q. What computational methods are suitable for modeling the electronic structure and non-covalent interactions of this compound?
- DFT Studies : Gaussian or ORCA software can optimize geometry and predict NMR shifts (error < 0.1 ppm for ¹H) .
- Intermolecular Interactions : Hirshfeld surface analysis reveals dominant Cl⁻···H–C contacts (~30% contribution) in crystal packing .
Q. What mechanistic insights explain the compound’s instability under basic conditions?
- Degradation Pathways : Under strong bases (e.g., NaOH), cleavage of the P–C bond occurs via an SN2 mechanism, yielding triphenylphosphine oxide and naphthalenemethanol. This is supported by trapping intermediates with D₂O in NMR studies .
- Mitigation Strategies : Use mild, anhydrous bases (e.g., DBU) in inert atmospheres to minimize decomposition .
Q. How does this phosphonium salt compare to structurally analogous compounds in radical-initiated polymerization?
- Comparative Data : Allyl and propargyl derivatives (e.g., PI-26232, CAS 18480-23-4) exhibit faster initiation due to lower bond dissociation energies (BDEs). The naphthalenyl group increases stability but reduces radical generation efficiency by ~20% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
